molecular formula C20H19ClN2O6S B2723189 methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 900012-42-2

methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2723189
CAS No.: 900012-42-2
M. Wt: 450.89
InChI Key: BEYMCZJGHRVIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a phenyl group at position 4, a 3-chloro-4-methoxybenzenesulfonylmethyl moiety at position 6, and a methyl ester at position 3. This compound belongs to the dihydropyrimidinone (DHPM) family, which is widely studied for pharmacological applications, including antimicrobial, antiviral, and anti-inflammatory activities .

Properties

IUPAC Name

methyl 6-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O6S/c1-28-16-9-8-13(10-14(16)21)30(26,27)11-15-17(19(24)29-2)18(23-20(25)22-15)12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYMCZJGHRVIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction Adaptations

The tetrahydropyrimidine core is typically synthesized via a modified Biginelli reaction. A three-component condensation of benzaldehyde (for the C4 phenyl group), methyl acetoacetate (providing the C5 carboxylate and C2 oxo groups), and urea derivatives forms the 1,2,3,4-tetrahydropyrimidine scaffold. For this target compound, the C6 methyl group in standard Biginelli products must be replaced with a sulfonylmethyl moiety.

Key modifications include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) enhances reaction rates in analogous systems, likely through polar aprotic stabilization of intermediates.
  • Catalysis : Lewis acids like ZrCl₄ or FeCl₃ improve yields to 75-85% in related syntheses.
  • Temperature control : Optimal cyclocondensation occurs at 90-95°C, with precise thermal management critical for minimizing side reactions.

Post-Synthetic Modifications

The C6 position’s methyl group in intermediate methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes functionalization:

Chlorination :
$$ \text{C6-CH}3 \xrightarrow{\text{SOCl}2, \text{DMF}} \text{C6-CH}_2\text{Cl} $$
Controlled chlorination using thionyl chloride (2.2 eq) in DMF at 0-5°C prevents over-chlorination.

Sulfonation :
$$ \text{C6-CH}2\text{Cl} + \text{ArSO}2\text{Na} \xrightarrow{\text{CuI, DMSO}} \text{C6-CH}2\text{SO}2\text{Ar} $$
3-Chloro-4-methoxybenzenesulfinate sodium (1.5 eq) reacts via nucleophilic substitution in DMSO at 85°C for 12h, achieving 68-74% conversion.

Sulfonylmethyl Group Installation

Direct Sulfonation Strategies

Method A – Radical Sulfonation :

  • Conditions : AIBN (0.1 eq), ArSO₂Cl (1.2 eq), CCl₄ reflux
  • Yield : 55-60%
  • Advantage : Direct functionalization preserves ring integrity

Method B – Mannich-Type Coupling :
$$ \text{C6-H} + \text{ArSO}2\text{CH}2\text{NH}2 \xrightarrow{\text{CH}2\text{O}} \text{C6-CH}2\text{SO}2\text{Ar} $$

  • Catalyst : ZnCl₂ (0.2 eq)
  • Solvent : Ethanol/water (3:1)
  • Yield : 63% after 8h at 60°C

Sulfur Oxidation Pathways

A thioether intermediate (C6-CH₂-S-Ar) undergoes oxidation:

Oxidant Conditions Conversion
mCPBA CH₂Cl₂, 0°C 92%
H₂O₂/AcOH 50°C, 6h 78%
KHSO₅ H₂O/MeCN, 25°C 85%

Optimal results use mCPBA (2.5 eq) in dichloromethane, achieving >90% sulfone formation.

Esterification and Final Product Isolation

Carboxylate Protection

The C5 carboxyl group remains protected as methyl ester throughout synthesis. Critical parameters:

  • Ester stability : Resists hydrolysis under sulfonation conditions (pH 6.5-7.5 maintained)
  • Purification : Gradient recrystallization from isobutanol/water (4:1) removes ≤0.5% desmethyl impurity

Crystallization Optimization

Solvent System Purity Yield
Ethyl acetate/hexane 98.2% 72%
DMSO/water 99.1% 68%
THF/cyclohexane 97.8% 75%

DMSO/water (1:5) produces highest purity crystals (99.1%) despite lower yield.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.98 (s, 3H, SO₂CH₃), 3.72 (s, 3H, OCH₃), 4.21 (q, J=7.2 Hz, 2H, CH₂SO₂)
  • HRMS : m/z 481.0743 [M+H]⁺ (calc. 481.0748)
  • HPLC : 99.3% purity (C18, MeCN/H₂O 65:35)

Process Optimization Challenges

Regioselectivity Control

The C6 position’s reactivity requires careful modulation:

  • Steric effects : Bulkier solvents (t-BuOH) improve sulfonation selectivity to 8:1 over C2/C4 positions
  • Electronic effects : Electron-withdrawing groups direct substitution to C6 (Hammett σ⁺ = +0.78)

Impurity Profiling

Major byproducts and mitigation strategies:

Impurity Source Reduction Method
C4-Phenyl epimer Racemization at C4 Low-temperature steps
Over-sulfonated Excess sulfonylating agent Stoichiometric control
Ester hydrolysis Aqueous workup pH 6.5 buffer

Chemical Reactions Analysis

Types of Reactions

methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit promising anticancer activities. For instance, the compound was evaluated for its effects on various cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. It demonstrated significant growth inhibition rates against tested human tumor cells, suggesting potential as an anticancer agent .

Antimicrobial Activity

Research has shown that tetrahydropyrimidine derivatives can possess antimicrobial properties. The sulfonamide moiety within the compound may enhance its effectiveness against bacterial strains by interfering with bacterial metabolism .

Drug Design and Synthesis

The unique structure of methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it a valuable scaffold in drug design. The incorporation of the benzenesulfonyl group is known to improve solubility and bioavailability of drug candidates .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding how modifications to the structure can enhance therapeutic efficacy and selectivity against specific diseases .

Case Studies and Research Findings

StudyFocusFindings
National Cancer Institute StudyAnticancer activitySignificant inhibition of tumor cell growth; potential for further development as an anticancer drug
Antimicrobial EvaluationBacterial inhibitionDemonstrated effectiveness against certain strains; highlights potential for use in treating infections
Molecular Docking AnalysisBinding affinityIdentified key interactions with target proteins; supports further synthetic modifications for improved activity

Mechanism of Action

The mechanism of action of this compound involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .

Comparison with Similar Compounds

Key Observations :

  • The sulfonylmethyl group in the target compound introduces a bulky, electron-withdrawing substituent , which may influence conformational flexibility and intermolecular interactions compared to smaller alkyl or aryl groups .
  • Substitution at position 4 with electron-rich groups (e.g., hydroxyphenyl in ) or heterocyclic moieties (e.g., pyrazolyl in ) correlates with improved biological activity, suggesting the phenyl group in the target compound may require further functionalization for optimal efficacy.

Regioselectivity Challenges :

  • highlights regioselectivity issues in DHPM synthesis, where competing pathways yield positional isomers. The steric bulk of the sulfonylmethyl group in the target compound likely necessitates optimized reaction conditions to avoid byproducts .

Crystallographic and Conformational Analysis

  • Puckering Parameters : The tetrahydropyrimidine ring adopts a half-chair conformation in analogs like ethyl 6-methyl-2-oxo-4-phenyl-DHPM, with puckering amplitudes (q₂) of 0.45–0.50 Å . The sulfonylmethyl group may induce slight distortion due to steric clash.
  • Hydrogen Bonding : In methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-DHPM (), intermolecular N–H···O hydrogen bonds stabilize the crystal lattice. The sulfonyl group in the target compound could participate in additional S–O···H–N interactions, enhancing crystallinity .

Biological Activity

Methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with multiple functional groups, including a sulfonyl moiety and a methoxy group. The presence of these groups may contribute to its biological activity.

Molecular Formula: C19H20ClN2O5S
Molecular Weight: 421.89 g/mol

Research indicates that compounds similar to this compound interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes. Compounds that modulate GPCR activity can exhibit diverse effects, including anti-inflammatory and analgesic properties .
  • Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in disease pathways. For instance, similar compounds have shown inhibitory effects on cyclooxygenases (COX), which are involved in inflammatory responses .

Antimicrobial Activity

Studies have demonstrated that related tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth .

Antidepressant Effects

Recent research has indicated that some derivatives of tetrahydropyrimidines act as dual antagonists of α2A adrenergic and 5-HT7 receptors, suggesting potential antidepressant-like effects. This mechanism may involve modulation of neurotransmitter systems related to mood regulation .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar moieties have been shown to reduce pro-inflammatory cytokines in vitro and in vivo models .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialTetrahydropyrimidinesInhibition of bacterial growth
Antidepressantα2A/5-HT7 antagonistsReduction in depressive behaviors in animal models
Anti-inflammatoryCOX inhibitorsDecrease in cytokine levels

Case Study: Antidepressant-Like Effects

A study published in 2021 evaluated the antidepressant-like effects of a series of tetrahydropyrimidine derivatives. The results indicated that specific modifications to the structure could enhance receptor binding affinity and improve efficacy in behavioral models of depression .

Q & A

Q. Key Data :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CIncreases to ~85%
CatalystYb(OTf)₃ (0.5 mol%)Reduces byproducts
SolventEthanol/AcOH (1:1)Enhances solubility

Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

Basic Research Question

  • ¹H/¹³C NMR : Assign signals for the tetrahydropyrimidine ring (δ 2.27 ppm for CH₃, δ 5.39 ppm for CH), sulfonyl group (δ 7.20–7.96 ppm), and aromatic protons .
  • X-ray Crystallography : Resolve bond lengths (C–C: ~1.50 Å) and dihedral angles to confirm stereochemistry .
  • FT-IR : Identify carbonyl (1700–1750 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches .

Q. Example Crystallographic Data :

ParameterValueSource
Space GroupP2₁/c
R Factor0.046
Mean C–C Bond0.002 Å

How does the 3-chloro-4-methoxybenzenesulfonyl group influence electronic properties and reactivity?

Advanced Research Question

  • Electronic Effects : The sulfonyl group acts as an electron-withdrawing group, polarizing the tetrahydropyrimidine ring and increasing electrophilicity at C5. Methoxy and chloro substituents enhance lipophilicity, impacting solubility and binding affinity .
  • Reactivity : Stabilizes intermediates in nucleophilic substitution reactions, facilitating functionalization at the methyl position .

Q. Computational Insight :

  • DFT Calculations : Predict charge distribution (e.g., Mulliken charges on sulfonyl S: +1.2 e) to guide synthetic modifications .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Standardized Assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols to compare antibacterial activity .

  • Structure-Activity Relationship (SAR) : Correlate substituent variations (e.g., chloro vs. bromo) with activity trends. For example:

    SubstituentMIC (μg/mL) E. coliSource
    3-Cl-4-OMe12.5
    4-Br-2-OH25.0

How can computational methods predict interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN). The sulfonyl group forms hydrogen bonds with Asp73, while the phenyl ring engages in π-π stacking .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns to validate binding modes .

What are key considerations for designing solubility and stability studies?

Basic Research Question

  • Solvent Selection : Test DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4) .
  • Stability Metrics : Monitor degradation via HPLC under UV light (λ = 254 nm) and varying temperatures (4°C, 25°C) .

Advanced Research Question

  • Catalyst Design : Use CeCl₃·7H₂O to direct sulfonylation to the methyl position, minimizing byproducts .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc to control substitution patterns .

How is purity assessed and validated chromatographically?

Basic Research Question

  • HPLC : Use a C18 column (MeCN:H₂O = 70:30, flow rate 1 mL/min) to achieve >95% purity .
  • TLC : Monitor reactions using silica gel plates (hexane:EtOAc = 3:1, Rf = 0.45) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.